10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione
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Overview
Description
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione is a heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the pyrimidoquinoline family, which is characterized by a fused ring system combining pyrimidine and quinoline moieties. Its structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione typically involves a multi-component reaction. One common method is the three-component one-pot reaction, which includes barbituric acid, aldehydes, and anilines . This reaction is facilitated by microwave-assisted intramolecular cyclization, which enhances the efficiency and yield of the desired product . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the scalability and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological activities.
Scientific Research Applications
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 10-ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione involves its interaction with cellular components, particularly mitochondria. It acts as a mitochondria activator, enhancing the production of adenosine triphosphate (ATP) and promoting energy metabolism . The compound also influences the morphological growth of neurons by inducing the branching of axons and dendrites and increasing the number of excitatory synapses . These effects are mediated through its interaction with nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
10-Ethyl-3-methylpyrimido[4,5-b]quinoline-2,4-dione: This compound shares a similar core structure but differs in the substitution pattern, which can affect its chemical and biological properties.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Another related compound with variations in the substituents on the quinoline ring.
Uniqueness
10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to activate mitochondria and promote neuronal growth sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry and pharmacology .
Properties
CAS No. |
80547-90-6 |
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Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
10-ethyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C13H11N3O3/c1-2-16-10-6-8(17)4-3-7(10)5-9-11(16)14-13(19)15-12(9)18/h3-6H,2H2,1H3,(H2,14,15,18,19) |
InChI Key |
MBTIRBVOZNMJGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Origin of Product |
United States |
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